

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Cat. No.: B017493

[Get Quote](#)

An In-depth Technical Guide to **3-oxo-3-(1H-pyrrol-2-yl)propanenitrile**: Structure, Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, also known as 2-cyanoacetylpyrrole, is a heterocyclic organic compound featuring a pyrrole ring substituted at the C2 position with a β -ketonitrile functional group.^{[1][2][3]} This unique structural arrangement makes it a highly valuable and versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems.^{[1][4]} The convergence of the electron-rich pyrrole nucleus with the reactive β -ketonitrile moiety imparts a rich chemical profile, opening avenues for diverse functionalization.

Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents exhibiting a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.^{[5][6][7][8]} Consequently, **3-oxo-3-(1H-pyrrol-2-yl)propanenitrile** has garnered significant attention from researchers in drug discovery and materials science as a key precursor for novel molecular entities.^[1] This guide provides a comprehensive technical overview of its chemical structure, a field-proven synthesis protocol, spectroscopic characterization, and known biological significance, tailored for professionals in chemical research and development.

PART 1: Molecular Structure and Physicochemical Properties

The fundamental identity of **3-oxo-3-(1H-pyrrol-2-yl)propanenitrile** is defined by its molecular structure and resulting physical properties. Its molecular formula is C₇H₆N₂O, with a molecular weight of approximately 134.14 g/mol .[\[1\]](#)[\[2\]](#)[\[9\]](#)

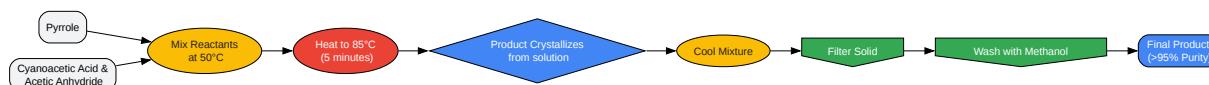
Structural Analysis

The molecule consists of two key functional domains:

- The 1H-Pyrrole Ring: An aromatic five-membered heterocycle containing a nitrogen atom. Its aromaticity and the lone pair of electrons on the nitrogen atom make it an electron-rich system, influencing the reactivity of the attached acyl group.
- The 3-Oxopropanenitrile Sidechain: This is a β -ketonitrile group (-COCH₂CN). The methylene group (CH₂) is positioned between two electron-withdrawing groups (a ketone and a nitrile), rendering its protons acidic and making it a key site for various chemical reactions.

The interplay between these two groups dictates the molecule's chemical behavior and synthetic potential.

Caption: Chemical structure of **3-oxo-3-(1H-pyrrol-2-yl)propanenitrile**.


Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are critical for handling, storage, and experimental design.

Property	Value	Source(s)
IUPAC Name	3-oxo-3-(1H-pyrrol-2-yl)propanenitrile	[1][2]
CAS Number	90908-89-7	[1][2][9]
Molecular Formula	C ₇ H ₆ N ₂ O	[1][2]
Molecular Weight	134.14 g/mol	[1][2]
Physical Form	Solid	[3][9]
Melting Point	75–77 °C	[1]
pKa (Predicted)	8.68 ± 0.10	[1]
InChIKey	LMNWETGSSJEVSH-UHFFFAOYSA-N	[1][2][9]

PART 2: Synthesis and Mechanistic Insights

The most direct and widely cited method for preparing **3-oxo-3-(1H-pyrrol-2-yl)propanenitrile** is the cyanoacetylation of pyrrole.[10][11][12] This reaction leverages the activation of cyanoacetic acid with acetic anhydride, which serves as both a reagent and a solvent.[11][13]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **3-oxo-3-(1H-pyrrol-2-yl)propanenitrile**.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1][11] It is designed to be self-validating, as the crystallization of the product from the reaction mixture provides a strong

visual cue of success.

Materials:

- Pyrrole (5.85 g, 50 mmol)
- Cyanoacetic acid (5.0 g, 50 mmol)
- Acetic anhydride (Ac_2O , 50 mL)
- Methanol (for washing)

Procedure:

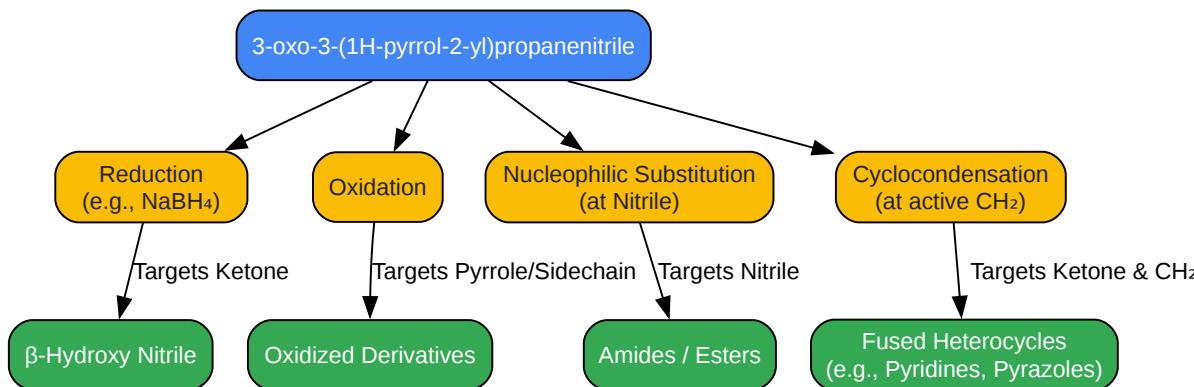
- Reagent Preparation: Pre-heat 50 mL of acetic anhydride to 50°C in a suitable reaction flask equipped with a magnetic stirrer and a condenser.
- Initiation: To the pre-heated acetic anhydride, add cyanoacetic acid (5.0 g) and stir until dissolved. Once a clear solution is obtained, add pyrrole (5.85 g) to the mixture.
- Reaction: Increase the temperature of the reaction mixture to 85°C. This temperature is critical; it provides sufficient energy for the acylation to proceed efficiently while minimizing the formation of polymeric side products.^[1] Maintain this temperature for approximately 5 minutes.
- Crystallization: The product will begin to crystallize and precipitate from the hot reaction mixture. This is a key indicator that the reaction is proceeding as expected.
- Isolation: After the 5-minute heating period, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to maximize product precipitation.
- Purification: Collect the solid product by vacuum filtration. Wash the filtered solid with cold methanol to remove any residual acetic anhydride and unreacted starting materials.
- Drying: Dry the purified solid under vacuum to yield **3-oxo-3-(1H-pyrrol-2-yl)propanenitrile**.

Expected Yield: 70–75% under optimized conditions.^[1] Purity: >95%.^[1]

Causality and Mechanistic Considerations

The use of acetic anhydride is pivotal. It reacts with cyanoacetic acid to form a mixed anhydride, a highly reactive acylating agent. This *in situ* generated electrophile is then attacked by the electron-rich pyrrole ring, preferentially at the C2 position, in a Friedel-Crafts-type acylation reaction. The short reaction time at a controlled temperature of 85°C is a deliberate choice to favor the desired product over potential side reactions, such as N-acylation or polymerization of the pyrrole.[1]

PART 3: Spectroscopic Characterization


Structural confirmation of the synthesized compound relies on standard spectroscopic techniques. The data presented here are based on reported values for this compound and its close analogs.[1]

Spectroscopic Technique	Characteristic Signal	Interpretation
Infrared (IR) Spectroscopy	$\sim 2214 \text{ cm}^{-1}$	Strong, sharp absorption characteristic of a C≡N (nitrile) stretch.
	$\sim 1703 \text{ cm}^{-1}$	Strong absorption characteristic of a C=O (ketone) stretch, conjugated with the pyrrole ring.
^1H NMR Spectroscopy	$\delta \sim 4.4 \text{ ppm (s, 2H)}$	Singlet corresponding to the active methylene (CH_2) protons.
$\delta \sim 7.0\text{-}8.1 \text{ ppm (m, 3H)}$	Multiplets corresponding to the three protons on the pyrrole ring.	
$\delta > 9.0 \text{ ppm (br s, 1H)}$	Broad singlet for the N-H proton of the pyrrole ring.	
Mass Spectrometry (MS)	$m/z \approx 134.14$	Corresponds to the molecular ion $[\text{M}]^+$.

Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent and instrument used.

PART 4: Chemical Reactivity and Synthetic Applications

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile is a valuable synthon primarily because its functional groups can be selectively targeted.

[Click to download full resolution via product page](#)

Caption: General reactivity pathways for **3-oxo-3-(1H-pyrrol-2-yl)propanenitrile**.

- Reactions at the Ketone: The carbonyl group can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride, yielding a β -hydroxy nitrile derivative.[1]
- Reactions at the Nitrile: The nitrile group can undergo hydrolysis to form amides or carboxylic acids, or participate in nucleophilic additions. This versatility allows for its conversion into other important functional groups.[1]
- Reactions at the Methylene Group: The acidic protons of the CH_2 group facilitate its use in condensation reactions (e.g., Knoevenagel condensation) and as a nucleophile for building larger molecular frameworks. This is a cornerstone of β -ketonitrile chemistry.[14][15]

- Cyclocondensation: The 1,3-dicarbonyl-like nature of the sidechain makes it an ideal precursor for forming new heterocyclic rings. For instance, reaction with hydrazines can yield pyrazole derivatives, while reactions with other bifunctional reagents can lead to pyridines, pyrimidines, and other fused systems.[1][15]

PART 5: Biological Activity and Therapeutic Potential

The incorporation of both a pyrrole ring and a nitrile group suggests significant potential for biological activity. The pyrrole scaffold is a well-established pharmacophore, and nitrile-containing compounds are integral to many pharmaceuticals.[6][16]

- Antimicrobial Activity: Studies have shown that **3-oxo-3-(1H-pyrrol-2-yl)propanenitrile** exhibits inhibitory activity against several bacterial strains, including *Staphylococcus aureus* and *Escherichia coli*.[1] Its minimum inhibitory concentration (MIC) data supports its investigation as a lead compound for the development of new antibiotics.[1]
- Cytotoxic and Anticancer Potential: In vitro evaluations have indicated that the compound can induce apoptosis in certain cancer cell lines.[1] While the precise mechanism of action requires further elucidation, it is hypothesized to involve interaction with key enzymes or receptors within cellular signaling pathways.[1] The electrophilic nature of the molecule may allow it to react with biological nucleophiles, contributing to its cytotoxic effects.[1]

The compound serves as an excellent starting point for generating libraries of more complex molecules for high-throughput screening in drug discovery programs. Its proven synthetic accessibility and documented bioactivity make it a molecule of high interest to medicinal chemists.

Conclusion

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile is more than just a chemical intermediate; it is a strategically designed building block that bridges the gap between simple starting materials and complex, high-value molecules. Its straightforward and efficient synthesis, combined with the versatile reactivity of its β -ketonitrile and pyrrole moieties, ensures its continued application in both academic and industrial research. The preliminary evidence of its antimicrobial and cytotoxic properties underscores its potential as a scaffold for the development of next-

generation therapeutic agents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and creatively utilize this potent chemical tool.

References

- Benchchem. (n.d.). **3-oxo-3-(1H-pyrrol-2-yl)propanenitrile** | 90908-89-7.
- PubChem. (n.d.). **3-oxo-3-(1H-pyrrol-2-yl)propanenitrile**.
- Slatt, J. (2005). Cyanoacetylation of indoles, pyrroles and amines, and synthetic uses of these products. Karolinska Institutet - Figshare.
- Slätt, J., Romero, I., & Bergman, J. (2004). Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride. *Synthesis*, (16), 2760-2765.
- ResearchGate. (2004). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride.
- Semantic Scholar. (2004). Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride.
- Scotti, C., & Barlow, J. (2022). Natural Products Containing the Nitrile Functional Group and Their Biological Activities. *Natural Product Communications*.
- National Institutes of Health (NIH). (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.
- PubChemLite. (n.d.). **3-oxo-3-(1h-pyrrol-2-yl)propanenitrile**.
- Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
- ResearchGate. (2024). A review article on biological importance of pyrrole.
- National Institutes of Health (NIH). (2019). A green, economical synthesis of β -ketonitriles and trifunctionalized building blocks from esters and lactones.
- Reddit. (2016). Looking for published work on the synthesis of **3-oxo-3-(1H-pyrrol-2-yl)propanenitrile**.
- ResearchGate. (n.d.). Synthesis of new 3-cyanoacetamide pyrrole and 3-acetonitrile pyrrole derivatives.
- Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. *Biological and Molecular Chemistry*.
- MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- Springer. (2024). Recent advances in the application of β -ketonitriles as multifunctional intermediates in organic chemistry.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.

- Royal Society of Chemistry. (n.d.). Pyrroles and related compounds. Part XXVI. Pyrrole β -keto-esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | C7H6N2O | CID 11194355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | CymitQuimica [cymitquimica.com]
- 4. 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | 90908-89-7 [chemicalbook.com]
- 5. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review article on biological importance of pyrrole [wisdomlib.org]
- 7. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | 90908-89-7 [sigmaaldrich.com]
- 10. Item - Cyanoacetylation of indoles, pyrroles and amines, and synthetic uses of these products - Karolinska Institutet - Figshare [openarchive.ki.se]
- 11. Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride [kth.diva-portal.org]
- 12. Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. A green, economical synthesis of β -ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in the application of β -ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A

[pubs.rsc.org]

- 16. Natural Products Containing the Nitrile Functional Group and Their Biological Activities | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [3-oxo-3-(1H-pyrrol-2-yl)propanenitrile chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017493#3-oxo-3-1h-pyrrol-2-yl-propanenitrile-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com